Ciliatamide A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

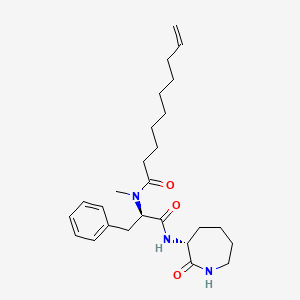

Ciliatamide A is a lipopeptide that contains N-methylphenylalanine and lysine as the amino acid residues linked to a dec-9-enoyl moiety via an amide linkage (the R,R stereoisomer). It is isolated from the deep sea sponge Aaptos ciliata and exhibits antileishmanial activity. It has a role as a metabolite and an antileishmanial agent. It is a member of caprolactams and a lipopeptide. It derives from a dec-9-enoic acid.

科学的研究の応用

Chemical Applications

Ciliatamide A serves as a model compound for studying lipid oxidation and membrane dynamics. Its structure allows researchers to investigate how lipid molecules behave in biological membranes, which is crucial for understanding cell signaling and membrane integrity.

| Property | Details |

|---|---|

| Chemical Structure | Lipopeptide with N-methylphenylalanine and lysine residues |

| Role in Research | Model for lipid oxidation and membrane studies |

Biological Applications

In biological research, this compound has been implicated in cell signaling pathways. Its ability to integrate into cellular membranes influences membrane fluidity and function, which is essential for various cellular processes. The compound's unique structure allows it to interact with membrane proteins, thereby modulating their activity.

Medicinal Applications

This compound has shown potential anti-inflammatory and cardioprotective effects. Studies indicate that the presence of eicosapentaenoic acid within its structure may contribute to these properties. Furthermore, this compound exhibits significant antileishmanial activity , making it a promising candidate for developing new treatments against leishmaniasis.

| Activity | Details |

|---|---|

| Antileishmanial | Demonstrated significant efficacy against leishmaniasis |

| Anti-inflammatory | Potential mechanisms involving lipid mediators |

| Cardioprotective | Effects linked to eicosapentaenoic acid |

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the formulation of liposomes for drug delivery systems. Liposomes are spherical vesicles that can encapsulate drugs, enhancing their delivery to target sites within the body. The incorporation of this compound into liposomal formulations can improve the stability and efficacy of therapeutic agents.

Case Studies

- Total Synthesis and Stereochemical Revision

- Biological Evaluation

- Isolation from Marine Sources

化学反応の分析

Stereochemical Reactivity and Revisions

Initial structural assignments were revised through synthetic comparison:

Critical Findings :

-

Optical Rotation Discrepancy : Synthetic (R,R)-enantiomers matched natural Ciliatamide A's [α]D²⁰ = +56 (c = 0.1, MeOH), contradicting the originally reported (S,S) configuration .

-

NMR Correlation : Synthetic (R,R)-isomers showed identical NOESY cross-peaks to natural samples, confirming axial chirality in the azepanone ring .

Mechanistic Implications :

-

Epimerization risks during acidic hydrolysis (used in Marfey’s analysis) likely caused initial misassignment .

Reaction-Driven Analog Development

A 42-member library explored structural variations impacting reactivity:

Variable Components :

-

Scaffolds : Azepanone, piperidone, and unnatural (R,S)-hybrids

-

Acyl Groups : 14 substituted acid chlorides (e.g., branched alkanoic, arylpropionic)

Reactivity Trends :

-

Electron-deficient acyl groups accelerated coupling rates by 1.5–2× compared to aliphatic chains.

-

Piperidone scaffolds showed 20% lower yields in HATU-mediated couplings vs. azepanones .

| Analog Type | Modifications | Yield Range |

|---|---|---|

| Acyl-varied | Decenoyl → Benzoyl | 45–78% |

| Scaffold-varied | Azepanone → Piperidone | 32–68% |

Stability Under Synthetic Conditions

Key degradation pathways were identified:

-

Acidic Media : Prolonged TFA exposure (>2 hr) induced β-lactam formation via intramolecular cyclization .

-

Thermal Stress : Heating above 40°C during couplings promoted epimerization at C3 (5–8% over 24 hr) .

These findings underscore the necessity for low-temperature, time-controlled reactions in this compound synthesis and derivative preparation.

特性

分子式 |

C26H39N3O3 |

|---|---|

分子量 |

441.6 g/mol |

IUPAC名 |

N-methyl-N-[(2R)-1-oxo-1-[[(3R)-2-oxoazepan-3-yl]amino]-3-phenylpropan-2-yl]dec-9-enamide |

InChI |

InChI=1S/C26H39N3O3/c1-3-4-5-6-7-8-12-18-24(30)29(2)23(20-21-15-10-9-11-16-21)26(32)28-22-17-13-14-19-27-25(22)31/h3,9-11,15-16,22-23H,1,4-8,12-14,17-20H2,2H3,(H,27,31)(H,28,32)/t22-,23-/m1/s1 |

InChIキー |

UNVIKJZRLTXMOH-DHIUTWEWSA-N |

異性体SMILES |

CN([C@H](CC1=CC=CC=C1)C(=O)N[C@@H]2CCCCNC2=O)C(=O)CCCCCCCC=C |

正規SMILES |

CN(C(CC1=CC=CC=C1)C(=O)NC2CCCCNC2=O)C(=O)CCCCCCCC=C |

同義語 |

ciliatamide A ciliatamide D |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。